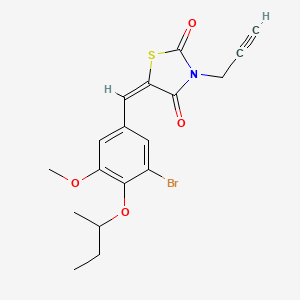![molecular formula C15H13BrN2O B5398052 [1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5398052.png)
[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been the subject of numerous studies and research projects.
Applications De Recherche Scientifique
[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol has numerous applications in scientific research. It has been used as a fluorescent probe to study the interaction between DNA and small molecules. It has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. Furthermore, [1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol has been used as a precursor in the synthesis of other benzimidazole derivatives with potential biological activities.
Mécanisme D'action
The mechanism of action of [1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol is not fully understood. However, studies have shown that it has the ability to interact with DNA and inhibit the activity of certain enzymes. It has also been shown to have anti-tumor activity in vitro.
Biochemical and Physiological Effects:
Studies have shown that [1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol has anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been shown to have an inhibitory effect on certain enzymes and to interact with DNA. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol is its ability to interact with DNA, making it a useful tool for studying DNA-protein interactions. It also has potential applications in drug discovery and development due to its anti-tumor and anti-inflammatory properties. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for research involving [1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol. One potential area of research is the synthesis of new benzimidazole derivatives with improved biological activities. Another area of research is the development of new MOFs using [1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol as a ligand. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis method of [1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol involves the reaction of 4-bromobenzylamine with 2-formylbenzimidazole in the presence of a reducing agent. The product obtained is then purified using column chromatography to obtain pure [1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol.
Propriétés
IUPAC Name |
[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDAOAJWDCRLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5397976.png)

![1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B5397998.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5398015.png)
![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5398020.png)
![5-ethyl-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5398025.png)
![[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]amine hydrochloride](/img/structure/B5398033.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5398037.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5398045.png)
![N-[1-(4-methoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5398046.png)

![1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5398064.png)
![4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B5398079.png)